1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide 1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide IL-15 is a pro-inflammatory cytokine with roles in cancer and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, celiac disease, and alopecia areata. IL-15 can induce IL-17 production by CD4 T cells. Y320 is an inhibitor of the release of IL-17 by CD4 T cells stimulated with IL-15, either alone or in combination with CXCL12 and anti-CD3 monoclonal antibody (IC50s = 57.4 and 25.7 nM, respectively). Oral administration of Y320 (0.3-3 mg/kg) reduces the expression of inflammatory cytokines, including IL-17, and inhibits joint destruction in type II collagen-induced arthritis (CIA) in mice. In this model, it acts synergistically with TNF-α monoclonal antibody in ameliorating arthritis and joint destruction scores. Y320 also significantly reduces joint swelling in cynomolgus monkey CIA.
Y-320 is an orally active phenylpyrazoleanilide immunomodulator. Y-320 inhibits IL-17 production by CD4 T cells stimulated with IL-15 with IC50 values of 20 to 60 nM.
Brand Name: Vulcanchem
CAS No.: 288250-47-5
VCID: VC0547482
InChI: InChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35)
SMILES: CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N
Molecular Formula: C27H29ClN6O2
Molecular Weight: 505.0 g/mol

1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide

CAS No.: 288250-47-5

Inhibitors

VCID: VC0547482

Molecular Formula: C27H29ClN6O2

Molecular Weight: 505.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide - 288250-47-5

Description IL-15 is a pro-inflammatory cytokine with roles in cancer and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, celiac disease, and alopecia areata. IL-15 can induce IL-17 production by CD4 T cells. Y320 is an inhibitor of the release of IL-17 by CD4 T cells stimulated with IL-15, either alone or in combination with CXCL12 and anti-CD3 monoclonal antibody (IC50s = 57.4 and 25.7 nM, respectively). Oral administration of Y320 (0.3-3 mg/kg) reduces the expression of inflammatory cytokines, including IL-17, and inhibits joint destruction in type II collagen-induced arthritis (CIA) in mice. In this model, it acts synergistically with TNF-α monoclonal antibody in ameliorating arthritis and joint destruction scores. Y320 also significantly reduces joint swelling in cynomolgus monkey CIA.
Y-320 is an orally active phenylpyrazoleanilide immunomodulator. Y-320 inhibits IL-17 production by CD4 T cells stimulated with IL-15 with IC50 values of 20 to 60 nM.
CAS No. 288250-47-5
Product Name 1-(4-Chlorophenyl)-N-(3-cyano-4-(4-morpholinopiperidin-1-yl)phenyl)-5-methyl-1H-pyrazole-4-carboxamide
Molecular Formula C27H29ClN6O2
Molecular Weight 505.0 g/mol
IUPAC Name 1-(4-chlorophenyl)-N-[3-cyano-4-(4-morpholin-4-ylpiperidin-1-yl)phenyl]-5-methylpyrazole-4-carboxamide
Standard InChI InChI=1S/C27H29ClN6O2/c1-19-25(18-30-34(19)24-5-2-21(28)3-6-24)27(35)31-22-4-7-26(20(16-22)17-29)33-10-8-23(9-11-33)32-12-14-36-15-13-32/h2-7,16,18,23H,8-15H2,1H3,(H,31,35)
Standard InChIKey BWZNJVZTAWBIFG-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N
Canonical SMILES CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)N4CCC(CC4)N5CCOCC5)C#N
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Y-320; Y320; Y 320
Reference 1: Sun D, Flock T, Deupi X, Maeda S, Matkovic M, Mendieta S, Mayer D, Dawson RJ, Schertler GF, Babu MM, Veprintsev DB. Probing Gαi1 protein activation at single-amino acid resolution. Nat Struct Mol Biol. 2015 Sep;22(9):686-94. doi: 10.1038/nsmb.3070. Epub 2015 Aug 10. PubMed PMID: 26258638.
2: Lin X, Zhong S, Ye X, Liao Y, Yao F, Yang X, Sun B, Zhang J, Li Q, Gao Y, Wang Y, Liu J, Han B, Chin YE, Zhou BP, Deng J. EGFR phosphorylates and inhibits lung tumor suppressor GPRC5A in lung cancer. Mol Cancer. 2014 Oct 14;13:233. doi: 10.1186/1476-4598-13-233. PubMed PMID: 25311788; PubMed Central PMCID: PMC4200229.
3: Klyuyeva A, Tuganova A, Popov KM. Allosteric coupling in pyruvate dehydrogenase kinase 2. Biochemistry. 2008 Aug 12;47(32):8358-66. doi: 10.1021/bi800631h. Epub 2008 Jul 16. PubMed PMID: 18627174; PubMed Central PMCID: PMC2568900.
4: Kane BE, McCurdy CR, Ferguson DM. Toward a structure-based model of salvinorin A recognition of the kappa-opioid receptor. J Med Chem. 2008 Mar 27;51(6):1824-30. doi: 10.1021/jm701040v. Epub 2008 Feb 23. PubMed PMID: 18293909.
5: Noviello CM, Benichou S, Guatelli JC. Cooperative binding of the class I major histocompatibility complex cytoplasmic domain and human immunodeficiency virus type 1 Nef to the endosomal AP-1 complex via its mu subunit. J Virol. 2008 Feb;82(3):1249-58. Epub 2007 Dec 5. PubMed PMID: 18057255; PubMed Central PMCID: PMC2224416.
6: Kane BE, Nieto MJ, McCurdy CR, Ferguson DM. A unique binding epitope for salvinorin A, a non-nitrogenous kappa opioid receptor agonist. FEBS J. 2006 May;273(9):1966-74. PubMed PMID: 16640560.
PubChem Compound 22227931
Last Modified Aug 15 2023

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